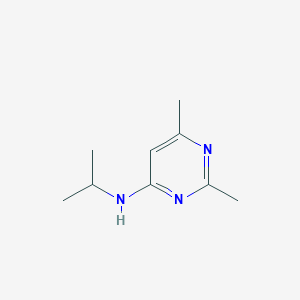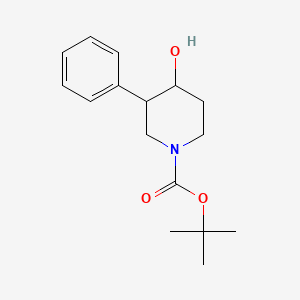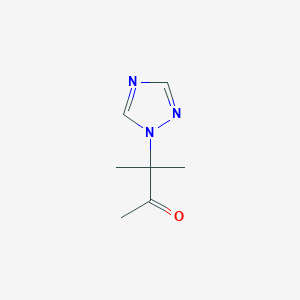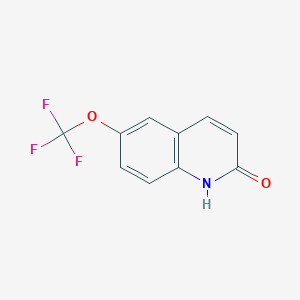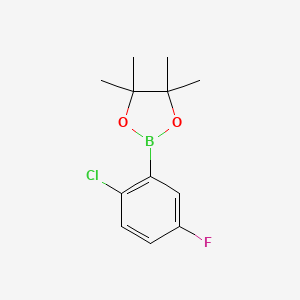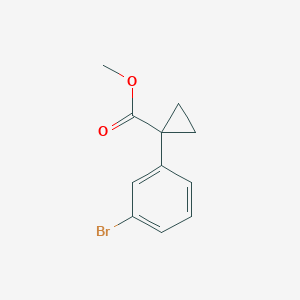
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Overview
Description
“Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 749928-59-4. It has a molecular weight of 255.11 and its molecular formula is C11H11BrO2 .
Synthesis Analysis
The synthesis of structurally various bromomethyl cyclopropane, such as “Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate”, can be achieved via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . This process yields the products in excellent yields within about 3 seconds .Molecular Structure Analysis
The Inchi Code for “Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate” is 1S/C11H11BrO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 . The Inchi Key is GJGGVSIHEZLWPU-UHFFFAOYSA-N .Chemical Reactions Analysis
The α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry . Several more common reagents have been already applied to synthesis α-bromo carbonyl derivatives . Halogenation of ketones has been reported widely in organic syntheses .Physical And Chemical Properties Analysis
“Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate” is a liquid at room temperature . It has an average mass of 255.108 Da and a monoisotopic mass of 253.994232 Da .Scientific Research Applications
Analytical Chemistry
As a standard in analytical chemistry, Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate can be used to calibrate instruments or validate methods, particularly in mass spectrometry, due to its unique mass fragmentation pattern.
Each of these applications leverages the unique chemical structure of Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate to explore and develop new scientific frontiers. The compound’s versatility makes it a valuable asset in various fields of research .
Safety And Hazards
The safety information for “Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 . The signal word is “Warning” and it is classified under the GHS07 pictogram .
properties
IUPAC Name |
methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGGVSIHEZLWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


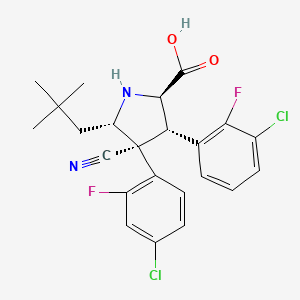
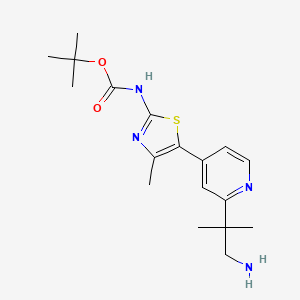
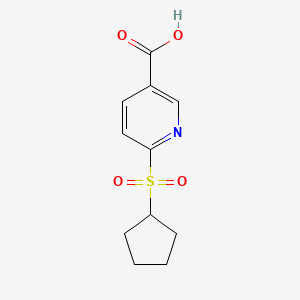
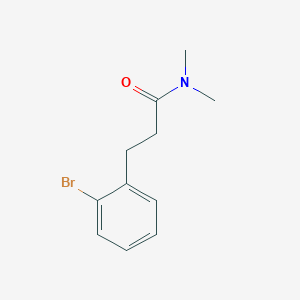

![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1467735.png)
